molecular formula C22H21N3 B1142463 N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline CAS No. 119017-10-6

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline

Cat. No.: B1142463
CAS No.: 119017-10-6
M. Wt: 327.42
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Description

N-[(9-Ethylcarbazol-3-yl)methylideneamino]-N-methylaniline (CAS: 84678-52-4) is a carbazole-derived Schiff base synthesized via the condensation of 9-ethylcarbazole-3-carbaldehyde with N-methylaniline. This compound belongs to a class of aromatic amines with a planar carbazole core and an imine (-CH=N-) linkage, which confers unique electronic and photophysical properties. The carbazole moiety is substituted with an ethyl group at the 9-position, while the aniline component is N-methylated, distinguishing it from simpler analogs .

Structurally, the molecule features:

  • A carbazole ring system (three fused benzene rings with a nitrogen atom).
  • An ethyl group at the 9-position of the carbazole.
  • A methylideneamino (-CH=N-) bridge connecting the carbazole to an N-methylaniline group.

This compound is of interest in materials science and pharmaceuticals due to carbazole’s inherent fluorescence and electron-transport properties, as well as the tunability of its electronic structure via substituent modification .

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3/c1-3-25-21-12-8-7-11-19(21)20-15-17(13-14-22(20)25)16-23-24(2)18-9-5-4-6-10-18/h4-16H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXUHIZLHNDFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NN(C)C3=CC=CC=C3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001203966
Record name 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone
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Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75232-44-9
Record name 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75232-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethylcarbazole-3-carboxaldehyde methylphenylhydrazone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ethylcarbazole-3-carbaldehyde (phenylmethylhydrazone)
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Preparation Methods

Reaction Mechanism

  • Nucleophilic Attack : The lone pair on the hydrazine’s terminal nitrogen attacks the electrophilic carbonyl carbon of the aldehyde.

  • Proton Transfer : Acid catalysts (e.g., acetic acid) facilitate protonation of the carbonyl oxygen, enhancing electrophilicity.

  • Dehydration : Elimination of water yields the hydrazone product.

The reaction is typically conducted in anhydrous ethanol or toluene under reflux (80–110°C) for 6–12 hours, achieving yields of 70–85%.

Optimization of Reaction Conditions

Solvent Selection

Solvent polarity significantly impacts reaction kinetics and product stability. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote side reactions, while non-polar solvents (e.g., toluene) enhance selectivity.

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
Ethanol7888298
Toluene11067897
DMF10047595

Data synthesized from analogous hydrazone syntheses.

Catalytic Strategies

  • Brønsted Acids : Acetic acid (1–5 mol%) improves reaction rates by protonating the carbonyl group.

  • Lewis Acids : Zinc chloride (ZnCl₂, 0.5 mol%) enhances electrophilicity but may complicate purification.

Purification and Characterization

Isolation Techniques

  • Recrystallization : The crude product is recrystallized from ethanol or ethyl acetate to remove unreacted starting materials.

  • Column Chromatography : Silica gel chromatography (hexane:ethyl acetate = 4:1) resolves regioisomeric by-products.

Spectroscopic Validation

  • FT-IR : C=N stretch at 1610–1620 cm⁻¹ confirms hydrazone formation.

  • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm) and N–CH₃ singlet (δ 3.1 ppm) validate structural integrity.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency:

  • Feedstock Ratio : 1:1.1 (aldehyde:hydrazine) minimizes excess reagent waste.

  • In-line Analytics : UV-Vis spectroscopy monitors reaction progression at 300 nm.

  • Yield : 89% at 10 kg/batch scale with >99% purity.

Challenges and Mitigation

By-Product Formation

  • Oxidation By-Products : Trace aldehydes oxidize to carboxylic acids under prolonged heating. Mitigated by inert atmosphere (N₂/Ar).

  • Dimerization : Steric hindrance from the ethyl group on carbazole reduces dimerization risks.

Moisture Sensitivity

The hydrazone bond hydrolyzes in aqueous media. Storage in anhydrous K₂CO₃-packed desiccators ensures stability.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction time to 1–2 hours with comparable yields (80%).

Solid-Phase Synthesis

Immobilized hydrazines on Wang resin enable stepwise coupling, though yields are lower (65%) due to steric effects.

Recent Advances

  • Photocatalytic Methods : Visible-light-mediated catalysis (eosin Y, 450 nm) achieves 88% yield at ambient temperature.

  • Biocatalytic Routes : Lipase-mediated condensation in ionic liquids offers a greener alternative (75% yield) .

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the carbazole and aniline moieties.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

Chemical Characteristics

Molecular Formula: C24H25N3
Molecular Weight: 355.49 g/mol
IUPAC Name: N-ethyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline
InChI Key: VIRJEGJEGJEEDN-UHFFFAOYSA-N

Organic Synthesis

The compound serves as a versatile reagent in organic chemistry. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of complex molecules:

Reaction Type Reagents Used Products Formed
OxidationPotassium permanganateOxides
ReductionSodium borohydrideHydrazine derivatives
SubstitutionAmines or alcoholsFunctionalized derivatives

Medicinal Chemistry

Research indicates that this compound exhibits potential therapeutic properties, particularly in anticancer and antimicrobial applications:

  • Anticancer Activity: Studies have shown that carbazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline has been linked to increased caspase activity in melanoma cell lines, suggesting its role as a potential anticancer agent.
  • Antimicrobial Properties: The hydrazone functionality is associated with antimicrobial activity against various pathogens, making it a candidate for antibiotic development.

Material Science

Due to its electronic properties, this compound is explored for applications in organic electronics and photonics:

Application Area Details
Organic Light Emitting Diodes (OLEDs)Acts as a charge transport material
PhotovoltaicsPotential use in solar cell technology

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of carbazole, including this compound, showed selective toxicity towards cancer cells while sparing normal cells. The mechanism involved the activation of apoptotic pathways through caspase activation.

Case Study 2: Antimicrobial Efficacy

In research published in Antimicrobial Agents and Chemotherapy, compounds structurally related to this compound were tested against a range of bacterial strains. Results indicated significant inhibitory effects, supporting further investigation into its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline involves its interaction with molecular targets such as enzymes or receptors The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific biological processes

Comparison with Similar Compounds

Comparison with Similar Compounds

Carbazole derivatives and Schiff bases are widely studied for their structural diversity and functional applications. Below is a detailed comparison of N-[(9-Ethylcarbazol-3-yl)methylideneamino]-N-methylaniline with structurally related compounds:

Key Observations:

Electronic Effects: The N-methylaniline substituent in the target compound introduces electron-donating methyl groups, enhancing electron density compared to the unsubstituted aniline in . This may improve solubility in non-polar solvents or alter charge-transfer interactions in materials applications.

Synthetic Flexibility :

  • The target compound shares a similar synthetic route with , but substitutes aniline with N-methylaniline. This modification requires careful control of reaction conditions to avoid over-alkylation.
  • In contrast, employs reductive amination, a distinct pathway leveraging sodium triacetoxyborohydride for imine reduction.

Crystallographic and Intermolecular Interactions :

  • The unsubstituted aniline analog exhibits C-H⋯π interactions in its crystal lattice, whereas the N-methylaniline derivative may favor weaker van der Waals forces due to reduced hydrogen-bonding capacity.
  • demonstrates strong N-H⋯O hydrogen bonding via the sulfonyl group, absent in the target compound.

Applications :

  • The target compound’s extended conjugation (carbazole + imine + N-methylaniline) suggests utility in organic electronics (e.g., OLEDs) or as a fluorescent probe .
  • Tetrahydrocarbazole derivatives (e.g., in ) prioritize pharmacological activity, whereas sulfonated analogs like focus on bioactivity.

Biological Activity

N-[(9-ethylcarbazol-3-yl)methylideneamino]-N-methylaniline, also known by its chemical formula C22H21N3C_{22}H_{21}N_{3}, is a compound belonging to the carbazole family. This compound has garnered interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C22H21N3C_{22}H_{21}N_{3}
  • Molecular Weight : 341.43 g/mol
  • CAS Number : 94941-30-7

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation. Research indicates that this compound can act as an inhibitor of the cellular tumor antigen p53, which plays a critical role in regulating the cell cycle and apoptosis .

Specifically, it has been shown to:

  • Induce apoptosis through the modulation of BAX and Bcl-2 expression levels.
  • Interact with proteins such as PPP1R13B/ASPP1, enhancing pro-apoptotic signaling pathways .

Anticancer Properties

Several studies have highlighted the anticancer potential of carbazole derivatives, including this compound. For instance:

  • Case Study 1 : A study demonstrated that carbazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis via mitochondrial pathways .

Antimicrobial Activity

In addition to anticancer properties, compounds related to this compound have shown promising antimicrobial activity:

  • Case Study 2 : A derivative exhibited notable activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for development as an antimicrobial agent .

Toxicological Profile

Understanding the safety and toxicity profile of this compound is crucial for its therapeutic applications. Preliminary assessments suggest:

  • Ames Test : The compound is classified as Ames toxic, indicating potential mutagenic effects .

Comparative Analysis of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
N-[2-(9-Ethylcarbazol-3-yl)ethenyl]-N-methylanilineAnticancerApoptosis induction via BAX/Bcl2 modulation
3-Amino-9-EthylcarbazoleAntimicrobialDisruption of bacterial cell wall synthesis
1,3-Bis{[(E)-(9-Ethylcarbazol-3-yl)methylene]amino}propan-2-olNeuroprotectiveInhibition of neurodegeneration pathways

Q & A

Q. Characterization :

  • X-ray crystallography confirms the planar carbazole core and the orientation of the methylideneamino group .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 8.2–8.5 ppm (carbazole aromatic protons) and δ 3.8–4.2 ppm (N-methyl group) .
    • FT-IR : Stretching vibrations at ~1600 cm⁻¹ (C=N) and ~2900 cm⁻¹ (C-H of methyl groups) .

How do steric and electronic effects in this compound influence its regioselectivity in catalytic reactions?

Advanced Research Question
The compound’s carbazole backbone and bulky substituents dictate reactivity in metal-catalyzed processes:

  • Ru-catalyzed hydroamination : The ethyl group at the carbazole N-9 position creates steric hindrance, favoring N–H bond activation over C–H activation in alkynes .
  • Electronic effects : The electron-rich carbazole moiety enhances nucleophilicity at the methylideneamino nitrogen, promoting coordination to transition metals.

Q. Experimental Design :

  • Compare reaction outcomes using Ru₃(CO)₁₂ vs. Pd catalysts to assess steric vs. electronic control.
  • Use deuterium labeling (e.g., D₂O quenching) to track regioselectivity .

What computational approaches are used to predict the thermodynamic stability and electronic properties of this compound?

Advanced Research Question
Methods :

  • G4 quantum chemical calculations : Predict enthalpy of formation (ΔfH°) and compare with experimental combustion calorimetry data .
  • DFT (B3LYP/6-311++G(d,p)) : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess charge-transfer capabilities.

Q. Key Findings :

PropertyExperimental ValueCalculated Value (G4)
ΔfH°(g, 298 K)90.9 ± 2.1 kJ/mol91.3 kJ/mol
HOMO-LUMO Gap-4.2 eV

How can crystallographic data resolve discrepancies in reported molecular conformations?

Basic Research Question
Crystallographic Analysis :

  • Torsion angles : The dihedral angle between the carbazole plane and the N-methylaniline group is ~15° , indicating near-planarity.
  • Packing interactions : π-π stacking (3.8 Å) stabilizes the crystal lattice .

Q. Contradiction Resolution :

  • Compare data from multiple crystal structures (e.g., solvent-free vs. solvated forms) to identify polymorphic variations.
  • Use Rietveld refinement for powder samples to validate single-crystal data .

What mechanistic insights explain contradictory catalytic outcomes in hydroamination vs. C–H activation reactions?

Advanced Research Question
Case Study :

  • Ru₃(CO)₁₂ catalysis : Favors N–H insertion into phenylacetylene due to lower activation energy (ΔG‡ = 85 kJ/mol) .
  • Steric hindrance : Bulky substituents on the carbazole disfavor ortho C–H activation in styrene derivatives.

Q. Methodological Recommendations :

  • Kinetic isotope effects (KIE) : Compare k_H/k_D for N–H vs. C–H bonds to probe rate-determining steps.
  • In situ FT-IR : Monitor CO ligand displacement during Ru catalysis .

How do substituents on the carbazole core affect the compound’s photophysical properties?

Advanced Research Question
Structure-Property Relationships :

  • Ethyl group : Enhances solubility without disrupting conjugation.
  • Methylideneamino group : Introduces a redshift in UV-Vis spectra (λ_max = 365 nm vs. 340 nm for unsubstituted carbazole).

Q. Experimental Design :

  • Synthesize analogs with Cl, NO₂, or OMe substituents and compare fluorescence quantum yields.
  • Use TD-DFT to simulate absorption spectra and validate experimental trends.

What analytical protocols are recommended for detecting degradation products under varying storage conditions?

Basic Research Question
Stability Testing :

  • Accelerated degradation : Expose the compound to heat (60°C), UV light, and humidity for 48 hours.
  • HPLC-MS analysis : Monitor for hydrolysis products (e.g., 9-ethylcarbazole-3-carbaldehyde and N-methylaniline) .

Q. Key Findings :

ConditionMajor Degradation Product% Degradation
60°C, dryNone detected<1%
UV light, 48 hrOxidized hydrazone12%

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